Bis(trimethylsilyl)bromomethane
CAS No.: 29955-12-2
Cat. No.: VC2509724
Molecular Formula: C7H19BrSi2
Molecular Weight: 239.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29955-12-2 |
---|---|
Molecular Formula | C7H19BrSi2 |
Molecular Weight | 239.3 g/mol |
IUPAC Name | [bromo(trimethylsilyl)methyl]-trimethylsilane |
Standard InChI | InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 |
Standard InChI Key | MYXGYPFZVNSVCB-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)C([Si](C)(C)C)Br |
Canonical SMILES | C[Si](C)(C)C([Si](C)(C)C)Br |
Introduction
Chemical Identity and Structure
Molecular Information
Bis(trimethylsilyl)bromomethane is identified by several key descriptors in chemical databases and literature. Its primary identification parameters are summarized in the following table:
Parameter | Value |
---|---|
Chemical Name | Bis(trimethylsilyl)bromomethane |
CAS Registry Number | 29955-12-2 |
Molecular Formula | C7H19BrSi2 |
Molecular Weight | 239.30 g/mol |
European Community (EC) Number | 678-198-9 |
DSSTox Substance ID | DTXSID30471401 |
InChIKey | MYXGYPFZVNSVCB-UHFFFAOYSA-N |
The compound is also known by several synonyms including [bromo(trimethylsilyl)methyl]-trimethylsilane and bis(trimethylsilyl)methyl bromide, which appear frequently in scientific literature and chemical supply catalogs . These alternative names reflect different conventions for describing the molecular structure while referring to the same chemical entity.
Structural Characteristics
The molecular structure of bis(trimethylsilyl)bromomethane features a central carbon atom that forms the foundation of the molecule. This carbon atom is directly bonded to a bromine atom and two trimethylsilyl groups (Si(CH3)3). Each trimethylsilyl group contains a silicon atom surrounded by three methyl groups, creating a somewhat bulky structural arrangement around the central carbon .
The structural arrangement can be represented by the formula (CH3)3Si-CHBr-Si(CH3)3, illustrating how the central carbon connects the bromine and the two trimethylsilyl moieties. This specific arrangement contributes significantly to the compound's chemical behavior, especially its reactivity in organic synthesis reactions. The presence of the silicon atoms influences the electronic properties of the molecule, affecting factors such as bond polarity and potential reaction sites .
Physical and Chemical Properties
Bis(trimethylsilyl)bromomethane possesses distinctive physical and chemical properties that determine its behavior in various chemical environments and applications. The computed properties available from chemical databases provide valuable insights into its molecular characteristics and potential interactions.
Chemical Properties and Reactivity
The chemical behavior of bis(trimethylsilyl)bromomethane is influenced by its structural elements, particularly the bromine functional group which serves as a leaving group in many reactions. Key computed properties include:
Property | Value | Significance |
---|---|---|
Hydrogen Bond Donor Count | 0 | Indicates no hydrogen atoms available for hydrogen bonding as donors |
Hydrogen Bond Acceptor Count | 0 | Suggests limited capacity to accept hydrogen bonds |
Rotatable Bond Count | 2 | Reflects some degree of molecular flexibility |
The reactive bromine moiety makes bis(trimethylsilyl)bromomethane particularly useful in substitution reactions where the bromine can be replaced by other functional groups. Additionally, the silicon-containing groups affect the electronic distribution within the molecule, potentially stabilizing adjacent carbocation intermediates in reactions through hyperconjugation effects .
Applications and Research
Bis(trimethylsilyl)bromomethane has specialized applications primarily in the field of organic synthesis and organometallic chemistry. Although the direct applications of this specific compound are somewhat limited in the search results, its chemical nature suggests several potential uses in research and chemical synthesis.
Synthetic Applications
In organic synthesis, bis(trimethylsilyl)bromomethane can serve as a precursor for generating more complex organosilicon compounds. The bromine functionality provides a reactive site for various transformations including:
-
Nucleophilic substitution reactions
-
Metal-halogen exchange reactions
The related compound tris(trimethylsilyl)methyl bromide, mentioned in the search results, undergoes conversion to Grignard reagents and lithium derivatives, suggesting that bis(trimethylsilyl)bromomethane might participate in similar transformations to form organometallic reagents . These derivatives would have applications in carbon-carbon bond formation and other synthetic processes.
Research Significance
Starting Amount | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
---|---|---|---|
1 mg | 4.1789 mL | 0.8358 mL | 0.4179 mL |
5 mg | 20.8943 mL | 4.1789 mL | 2.0894 mL |
10 mg | 41.7885 mL | 8.3577 mL | 4.1789 mL |
This table provides researchers with practical guidance for preparing solutions of specific molarities based on the available quantity of the compound . The choice of solvent would depend on the specific application and compatibility requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume